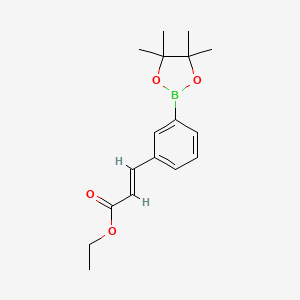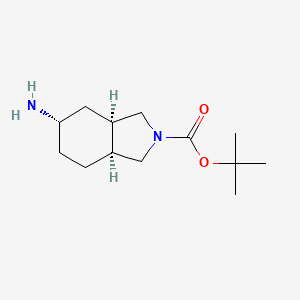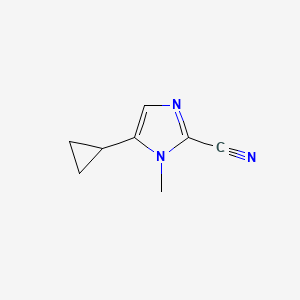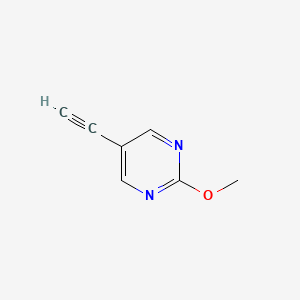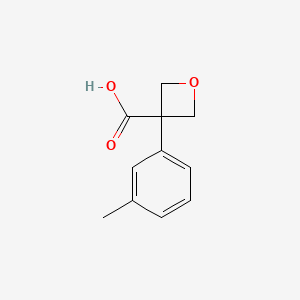
3-(3-Methylphenyl)oxetane-3-carboxylic acid
Übersicht
Beschreibung
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1393568-32-5 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(m-tolyl)oxetane-3-carboxylic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, can be achieved through various methods. One such method involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The InChI code for 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) . The InChI key is PUBYOBVGHIJMER-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 192.21 .Wissenschaftliche Forschungsanwendungen
Here’s a comprehensive analysis of the scientific research applications of “3-(3-Methylphenyl)oxetane-3-carboxylic acid”, focusing on six unique applications:
Physicochemical Property Modification
The compound may be used to modify the physicochemical properties of pharmaceuticals, enhancing their metabolic stability and efficacy.
Each section above is based on the general applications of oxetane-containing compounds and the known roles of similar chemicals in these fields . Due to the specificity of “3-(3-Methylphenyl)oxetane-3-carboxylic acid”, direct references to its applications were not found, but these sections reflect the potential areas of application inferred from related compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYOBVGHIJMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



